Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BR101549 is a novel compound identified as a potential lead for the development of anti-diabetic drugs. It is a non-thiazolidinedione agonist of peroxisome proliferator-activated receptor gamma (PPARγ), originally derived from the backbone of the anti-hypertensive drug Fimasartan . The compound has shown promising results in activating PPARγ to the level of Pioglitazone in vitro and has demonstrated its effects on blood glucose control in mouse proof-of-concept evaluations .
Méthodes De Préparation
The synthesis of BR101549 involves several steps, starting from the backbone structure of Fimasartan. The synthetic route includes the incorporation of specific functional groups to enhance its binding affinity and selectivity towards PPARγ. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to achieve the desired product . Industrial production methods focus on optimizing the yield and purity of BR101549 through large-scale synthesis techniques, ensuring the compound’s stability and efficacy for pharmaceutical applications .
Analyse Des Réactions Chimiques
BR101549 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the BR101549 molecule .
Applications De Recherche Scientifique
BR101549 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure-activity relationship of PPARγ agonists . In biology, BR101549 is used to investigate the molecular mechanisms underlying PPARγ activation and its effects on cellular processes . In medicine, the compound is being explored as a potential therapeutic agent for the treatment of type 2 diabetes, with studies showing its ability to improve blood glucose control and metabolic stability . Additionally, BR101549 has industrial applications in the development of new pharmaceuticals and the optimization of drug synthesis processes .
Mécanisme D'action
BR101549 exerts its effects by binding to the ligand-binding domain of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism . Upon binding, BR101549 induces a conformational change in PPARγ, leading to the activation of target genes involved in glucose uptake, insulin sensitivity, and lipid metabolism . The molecular targets and pathways involved in this process include the upregulation of glucose transporter type 4 (GLUT4) and the modulation of adiponectin levels, which collectively contribute to improved metabolic control .
Comparaison Avec Des Composés Similaires
BR101549 is unique compared to other PPARγ agonists due to its non-thiazolidinedione structure and distinct binding characteristics . Similar compounds include Pioglitazone and Rosiglitazone, which are thiazolidinedione-based PPARγ agonists . Unlike these traditional agonists, BR101549 offers a different binding profile and potentially fewer side effects, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C30H34N4O5 |
---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
ethyl 2-[2-butyl-6-oxo-1-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-4-propan-2-ylpyrimidin-5-yl]acetate |
InChI |
InChI=1S/C30H34N4O5/c1-5-7-12-25-31-27(19(3)4)24(17-26(35)38-6-2)29(36)34(25)18-20-13-15-21(16-14-20)22-10-8-9-11-23(22)28-32-30(37)39-33-28/h8-11,13-16,19H,5-7,12,17-18H2,1-4H3,(H,32,33,37) |
Clé InChI |
AGTBDYUKVYUOHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NOC(=O)N4)CC(=O)OCC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.